molecular formula C20H19N5O6 B14002577 L-Aspartic acid, monohydrate CAS No. 5864-24-4

L-Aspartic acid, monohydrate

Cat. No.: B14002577
CAS No.: 5864-24-4
M. Wt: 425.4 g/mol
InChI Key: NYOFFAWISINROH-UHFFFAOYSA-N
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Description

L-Aspartic acid (C₄H₇NO₄) is a non-essential, acidic amino acid involved in critical biochemical pathways, including the urea cycle and the citric acid cycle. Its monohydrate form (C₄H₇NO₄·H₂O) contains one water molecule per aspartic acid unit, enhancing its stability and solubility in aqueous environments . Structurally, it features two carboxyl groups and an amino group, making it a key participant in protein biosynthesis and neurotransmission . The monohydrate form is widely used in pharmaceuticals, food additives, and biochemical research due to its predictable hydration state and purity (CAS 56-84-8; molecular weight 151.13 g/mol) .

Properties

CAS No.

5864-24-4

Molecular Formula

C20H19N5O6

Molecular Weight

425.4 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C20H19N5O6/c21-20-24-14-6-1-10(7-13(14)18(29)25-20)9-22-12-4-2-11(3-5-12)17(28)23-15(19(30)31)8-16(26)27/h1-7,15,22H,8-9H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,24,25,29)

InChI Key

NYOFFAWISINROH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Origin of Product

United States

Preparation Methods

Enzymatic Conversion Using Maleic Acid and Ammonia

A prominent method involves enzymatic conversion of maleic acid or maleic anhydride with ammonia in the presence of enzymes exhibiting maleate isomerase and aspartase activities. This process produces L-ammonium aspartate in an aqueous medium, which is subsequently crystallized to yield L-aspartic acid crystals.

Process Overview:

Step Description
1 Contact enzyme-containing material with maleic acid and ammonia substrate to form L-ammonium aspartate.
2 Add reaction solution gradually to aqueous maleic acid or maleic anhydride slurry to crystallize L-aspartic acid.
3 Separate and wash crystals to reduce impurities like maleic acid and salts.
4 Optionally recycle mother liquor for reuse, minimizing waste and ammonia consumption.

Key Parameters:

  • Crystallization temperature: 0°C to 100°C (preferably 5°C to 60°C)
  • Crystallization time: 10 minutes to 24 hours (preferably 30 minutes to 2 hours)
  • Controlled addition rate to minimize byproducts like maleamic acid
  • Crystal size control via temperature, agitation, sonication, seeding

This enzymatic process is advantageous for its high yield, environmental friendliness due to recycling of mother liquor, and minimal waste generation.

Chemical Synthesis Approaches

Synthesis Using Oxazaborolidinone and Hydrochloric Acid

A chemical synthetic route involves the reaction of oxazaborolidinone with concentrated hydrochloric acid in methanol, followed by solvent evaporation and treatment with hot tetrahydrofuran (THF). The precipitate formed is filtered, washed, and purified to obtain L-aspartic acid.

Synthesis Steps:

Step Reagents/Conditions Outcome
1 Dissolve oxazaborolidinone (4 mmol) in methanol (8 mL) with concentrated HCl (4 mL) Formation of intermediate solution
2 Stir at room temperature for 30 minutes, evaporate solvent Concentrated residue
3 Add hot THF (20 mL), stir for 15 minutes Precipitation of product
4 Filter and wash precipitate with hot THF Purified L-aspartic acid

This method is suitable for laboratory-scale preparation and provides a clear synthetic pathway, though it requires careful handling of reagents and solvents.

Solid-Phase Reaction Method for L-Sodium Aspartate Monohydrate

Mechanochemical Synthesis via Ball Milling

A novel industrially relevant method involves the solid-state reaction of L-aspartic acid with sodium hydroxide or sodium carbonate in a ball mill. This method emphasizes simplicity, low equipment investment, and environmental benefits by avoiding liquid waste and high energy consumption.

Process Description:

Step Procedure
1 Mix L-aspartic acid with solid alkaline reactants (NaOH or Na2CO3) in a mixing chamber.
2 Transfer mixture to a solid-phase reactor (ball mill) and grind at 1200 rpm with water cooling to maintain 20–60°C.
3 Add alkaline reactants in portions during grinding (e.g., initial 0.2 kg NaOH, followed by incremental additions).
4 Continue grinding for a total of approximately 135 minutes.
5 Filter the reaction mixture with 95% ethanol and dry to obtain L-sodium aspartate monohydrate.

Yields and Results:

Example L-Aspartic Acid (kg) Alkaline Reactant Reaction Time (min) Yield (%) Product Obtained
1 1.33 NaOH (0.4 kg total) 135 95 L-sodium aspartate monohydrate
2 1.33 Na2CO3 (0.53 kg total) 135 97 L-sodium aspartate monohydrate

This method is environmentally friendly, with no heating required beyond temperature control, no liquid waste, and high product yield. It is suitable for scaling up in industrial settings.

Microbial Biotransformation Using Aspartase-Producing Microorganisms

Bioconversion of Fumarate to L-Aspartic Acid

Microbial processes leverage aspartase enzymes or aspartase-producing microorganisms immobilized on carriers to convert fumarate or fumaric acid into L-aspartic acid. The process typically involves:

  • Cultivation of microorganisms in nutrient media with fumarate.
  • Enzymatic conversion of fumarate ion to L-aspartate.
  • Acidification of the reaction mixture (pH 3 to 5.3) using maleic acid or maleic anhydride to precipitate L-aspartic acid.

Advantages:

  • High purity L-aspartic acid after isolation.
  • Maleic acid/maleic anhydride used for pH adjustment reduces mineral acid usage.
  • Recyclable mother liquor with isomerization of maleic acid to fumaric acid for reuse.

Challenges:

  • Removal of enzyme and microbial contaminants requires additional purification.
  • Enzymes or cells may be damaged during processing, limiting reuse.

This biotransformation method is well-established and offers a bio-based route to L-aspartic acid.

Research Findings and Comparative Analysis

Preparation Method Scale Environmental Impact Yield (%) Purity Control Key Advantages Limitations
Enzymatic conversion with maleic acid Industrial Low waste, recyclable mother liquor High (not specified) Controlled crystallization parameters High yield, minimal waste Requires enzyme handling
Chemical synthesis (oxazaborolidinone route) Laboratory Use of organic solvents Moderate Purification via filtration Clear synthetic route Use of corrosive reagents
Solid-phase ball milling (NaOH/Na2CO3) Industrial No liquid waste, low energy 95-97 Dry product, ethanol filtration Simple, low cost, environmentally friendly Requires specialized milling equipment
Microbial biotransformation Industrial Biodegradable, recyclable High Requires enzyme removal steps Bio-based, renewable substrate Enzyme/cell contamination issues

Chemical Reactions Analysis

Oxidative Deamination via L-Aspartate Oxidase

The NadB enzyme (L-aspartate oxidase) in Escherichia coli catalyzes the oxidation of L-aspartate to iminoaspartate , coupled with FAD reduction. This reaction follows a Ping-Pong bi-bi mechanism , where hydride transfer from C2 of aspartate to FAD is rate-limiting. The enzyme uniquely utilizes both oxygen and fumarate as electron acceptors .

Mechanistic Insights:

  • Primary kinetic isotope effect (KIE): kH/kD=2.2k_{\text{H}}/k_{\text{D}}=2.2 (indicative of concerted hydride transfer and α-amine deprotonation).

  • β-secondary KIE: kH/kD=1.1k_{\text{H}}/k_{\text{D}}=1.1 (suggests minor reorganization at C3 during transition state).

Malate-Aspartate Shuttle (MAS)

L-Aspartic acid participates in the MAS to maintain redox balance between mitochondria and cytosol. The shuttle involves:

  • Cytosolic conversion of aspartate to oxaloacetate via aspartate aminotransferase (AST) .

  • Transport of malate into mitochondria for NADH regeneration .

Key Enzymes:

  • Aspartate aminotransferase (AST)

  • Malate dehydrogenase (MDH)

Urea Cycle

L-Aspartic acid contributes a nitrogen atom in the urea cycle, forming argininosuccinate from citrulline. This reaction is critical for ammonia detoxification .

Reaction:

Citrulline+L AspArgininosuccinate synthaseArgininosuccinate\text{Citrulline}+\text{L Asp}\xrightarrow{\text{Argininosuccinate synthase}}\text{Argininosuccinate}

Thermal Decomposition and Stability

Under high heat (>140°C), L-aspartic acid monohydrate decomposes into:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOₓ)

Safety Note: Decomposition is avoided by preventing exposure to excess heat or strong oxidizers .

Scientific Research Applications

L-Aspartic acid monohydrate is a compound with a variety of applications across multiple sectors, including the food industry, agriculture, pharmaceuticals, biochemistry research, and cosmetics . It is also used in scientific research .

Scientific Research Applications

  • Biochemistry Research L-Aspartic acid monohydrate is used in laboratories to study amino acid metabolism and protein synthesis, offering insights into cellular functions .
  • β-Glucuronidase Inhibition L-aspartic acid (L-asp) is a component of hydrolyzed casein infant formula that inhibits β-glucuronidase . L-asp shows inhibitory activity, with maximal inhibition (8.4% of control) at 10 mM. L-asp is approximately 100 times more potent than D-asp in the inhibition of β-glu .
  • Neurotransmission L-Aspartic acid monosodium salt monohydrate is used as a principal neurotransmitter for fast synaptic excitation .

Industrial Applications

  • Food Industry L-Aspartic acid sodium salt monohydrate is used as a flavor enhancer and nutritional supplement to improve the taste and nutritional profile of various food products .
  • Agriculture In agriculture, L-Aspartic acid sodium salt monohydrate acts as a biostimulant. It promotes plant growth and enhances crop yields by improving nutrient uptake and stress resistance .
  • Pharmaceuticals L-Aspartic acid sodium salt monohydrate serves as an ingredient in formulations for dietary supplements and medications aimed at improving cognitive function and energy levels . According to a study, D-Asp supplementation elevated testosterone levels .
  • Cosmetics L-Aspartic acid sodium salt monohydrate is incorporated into skincare products for its moisturizing properties, helping to improve skin hydration and overall appearance .

Clinical Applications

  • Coronary Artery Bypass Grafting (CABG) Surgery Sodium L-aspartate monohydrate is used in bypass surgery as part of the cardioplegia solution .
  • L-aspartic acid is available in Canada and the UK as a multiple amino acid product as a liquid, emulsion, or solution for intravenous administration .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-aspartic acid monohydrate with structurally related amino acids and organic acids:

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Functional Groups Notable Applications
L-Aspartic acid monohydrate C₄H₇NO₄·H₂O 151.13 High 2× -COOH, -NH₂ Protein synthesis, biosensors
L-Glutamic acid C₅H₉NO₄ 147.13 High 2× -COOH, -NH₂ Flavor enhancer (MSG), neuroscience
L-Asparagine monohydrate C₄H₈N₂O₃·H₂O 150.13 Moderate -COOH, -CONH₂, -NH₂ Cell culture media, cancer research
Citric acid C₆H₈O₇ 192.12 Very high 3× -COOH Food preservative, chelating agent
D-Malic acid C₄H₆O₅ 134.09 High 2× -COOH Acidulant, metabolic studies

Key Observations :

  • Solubility: L-Aspartic acid monohydrate and citric acid exhibit high solubility due to multiple carboxyl groups, whereas L-asparagine monohydrate has lower solubility due to its amide group .
  • Biological Roles : Unlike citric acid (central to energy metabolism), L-aspartic acid participates in nitrogen metabolism and neurotransmission .
  • Structural Differences : L-Glutamic acid has an additional methylene group compared to L-aspartic acid, altering its receptor binding in neurological studies .

Stability and Reactivity

  • Thermal Stability: L-Aspartic acid monohydrate decomposes at ~140°C, whereas citric acid melts at 153°C .
  • Salt Forms: Sodium salts (e.g., L-aspartic acid sodium salt monohydrate, CAS 3792-50-5) enhance solubility and are preferred in cell culture media (0.499 g/L in microbial studies) .

Commercial and Regulatory Aspects

  • Purity Standards: L-Aspartic acid monohydrate for cell culture must meet EP/USP specifications (98.5–101.0% purity), stricter than requirements for L-asparagine monohydrate .
  • Market Trends : The global L-aspartic acid market is driven by demand in biodegradable polymers, contrasting with citric acid’s dominance in food preservation .

Q & A

Q. What are the standard methods for synthesizing and purifying L-aspartic acid monohydrate in laboratory settings?

L-Aspartic acid monohydrate is typically synthesized via enzymatic conversion (e.g., using aspartase) or chemical synthesis from fumaric acid and ammonia under controlled pH and temperature . Purification involves recrystallization from aqueous solutions, followed by vacuum drying to remove residual solvents. Key quality checks include optical rotation ([α]20/D −14±1°, c = 1% in H₂O) and melting point (~140°C, with decomposition) to confirm crystallinity and hydrate stability .

Q. How can researchers verify the purity of L-aspartic acid monohydrate for cell culture or enzymatic studies?

Purity validation requires a combination of:

  • Chromatography : HPLC or ion-exchange chromatography to detect impurities like D-aspartic acid or residual salts .
  • Spectrophotometry : UV-Vis at 210 nm to quantify amino acid content .
  • Compliance testing : ICP-MS for heavy metals (<10 ppm) and ion chromatography for sulfates (<0.028%) and ammonium (<0.02%) .

Q. What are the common analytical techniques for characterizing L-aspartic acid monohydrate in metabolic studies?

  • NMR spectroscopy : To confirm stereochemistry and hydrogen bonding in the monohydrate structure .
  • Thermogravimetric analysis (TGA) : To assess dehydration kinetics and hydrate stability at varying temperatures .
  • Isotope labeling : ¹⁵N or ¹³C isotopes (e.g., L-asparagine-13C4 monohydrate) enable tracking in metabolic flux studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in thermodynamic data for L-aspartic acid monohydrate?

Discrepancies in heat capacity (Cp) and entropy (S°) values often arise from hydration-state variability or measurement conditions. For example, Hutchens et al. (1963) reported Cp values for L-aspartic acid (anhydrous) at 11–305 K, but monohydrate data require corrections for water loss during analysis . Calorimetric studies under controlled humidity (e.g., dynamic vapor sorption) are recommended to isolate hydrate-specific properties .

Q. What experimental design considerations are critical when studying L-aspartic acid monohydrate in microbial co-cultures?

  • Nutrient optimization : In microbial consortia, L-aspartic acid monohydrate concentrations (e.g., 0.499 g/L in Table 1 of Ulmer 2024) must balance carbon/nitrogen ratios to avoid substrate inhibition .
  • pH stability : The compound’s buffering capacity (pKa₁ = 1.88, pKa₂ = 3.65, pKa₃ = 9.60) influences medium pH, requiring real-time monitoring in anaerobic systems .
  • Synergistic interactions : Pair with metal ions (e.g., Mg²⁺ in magnesium L-aspartate) to enhance microbial uptake .

Q. How can conflicting results in L-aspartic acid monohydrate’s role in T-cell metabolism be reconciled?

Studies report dual roles: as a metabolic intermediate in the urea cycle and a signaling molecule in CD8⁺ T-cell activation. Methodological differences in nutrient microenvironments (e.g., L-aspartic acid at 31.9 mg/40 mL vs. L-alanine at 1818 mg/40 mL) may skew outcomes . Standardize protocols using isotope tracing (e.g., ¹³C-labeled aspartate) to distinguish intracellular vs. extracellular contributions .

Q. What advanced techniques address challenges in crystallizing L-aspartic acid monohydrate for structural studies?

  • Low-temperature polymorph screening : X-ray diffraction at <100 K minimizes hydrate dehydration artifacts .
  • Co-crystallization additives : Use zwitterionic buffers (e.g., HEPES) to stabilize hydrogen-bonded water molecules in the crystal lattice .

Methodological Resources

  • Thermodynamic Data : Hutchens et al. (1963) provide foundational Cp and S° values for anhydrous L-aspartic acid, critical for extrapolating monohydrate properties .
  • Purity Standards : Pharmacopeial methods (e.g., JP/USP) specify limits for sulfates, heavy metals, and ammonium in L-aspartic acid monohydrate .
  • Isotope-Labeled Reagents : ¹³C4-labeled derivatives enable precise metabolic tracking in complex systems .

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